molecular formula C17H15ClF3N3O2 B2801507 3-((3-chloropyridin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2034324-82-6

3-((3-chloropyridin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2801507
CAS No.: 2034324-82-6
M. Wt: 385.77
InChI Key: DMYLQMNHJFIGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-chloropyridin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15ClF3N3O2 and its molecular weight is 385.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c18-13-9-22-7-5-15(13)26-11-6-8-24(10-11)16(25)23-14-4-2-1-3-12(14)17(19,20)21/h1-5,7,9,11H,6,8,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYLQMNHJFIGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3-chloropyridin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C17H14ClF3N2O
  • Molecular Weight : 370.8 g/mol
  • CAS Number : 2034527-58-5

The compound features a pyrrolidine ring substituted with a trifluoromethyl phenyl group and a chloropyridine moiety, which are known to influence its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of pyrrolidine carboxamides have shown efficacy against various cancer cell lines, including those resistant to standard therapies. The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity and cellular uptake, contributing to improved bioactivity against cancer cells .

Antimicrobial Activity

Certain derivatives of pyrrolidine and chloropyridine have demonstrated notable antimicrobial properties. Studies suggest that modifications in the substituents can lead to increased potency against bacterial strains, making these compounds potential candidates for antibiotic development .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, particularly in the context of chronic inflammatory diseases. The ability of these compounds to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationships (SAR)

The SAR studies indicate that:

  • Chlorine Substituents : Enhance the compound's interaction with biological targets, increasing its potency.
  • Trifluoromethyl Group : Improves metabolic stability and bioavailability.

Table 1 summarizes key findings from SAR studies on related compounds:

Compound StructureBiological ActivityKey Findings
Pyrrolidine DerivativesAntitumorEffective against BRAF(V600E) mutants
Chloropyridine DerivativesAntimicrobialActive against Gram-positive and Gram-negative bacteria
Trifluoromethyl CompoundsAnti-inflammatoryInhibition of TNF-alpha production

Study 1: Antitumor Efficacy

A study evaluated the antiproliferative effects of various pyrrolidine derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds with similar structural motifs to this compound exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

Study 2: Antimicrobial Activity

In vitro assays demonstrated that certain chloropyridine derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The incorporation of the trifluoromethyl group was found to increase the antimicrobial potency compared to their non-fluorinated counterparts .

Scientific Research Applications

Therapeutic Applications

1.1 Cancer Research

One of the primary areas of study for this compound is its potential as an anticancer agent. Research indicates that it may act as an inhibitor of specific signaling pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown efficacy in targeting the human constitutive androstane receptor , which plays a crucial role in liver metabolism and cancer progression .

1.2 Neurological Disorders

Another significant application is in the treatment of neurological disorders. The compound's ability to modulate neurotransmitter systems suggests potential use in conditions such as anxiety and depression. Studies on related compounds have indicated that they can act as allosteric modulators of metabotropic glutamate receptors, which are implicated in various neuropsychiatric conditions .

Table 1: Summary of Case Studies Involving the Compound

Study ReferenceFocus AreaFindings
Anticancer EffectsDemonstrated inhibition of tumor growth in xenograft models; potential for combination therapies.
Neurological ImpactShowed promise as a modulator for glutamate receptors; reduced anxiety-like behaviors in animal models.
Liver MetabolismIdentified as a selective agonist for CAR; implications for metabolic syndrome treatment.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloropyridine Moiety

The 3-chloropyridin-4-yl group undergoes nucleophilic substitution due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. Common nucleophiles include amines, alkoxides, and thiols.

Reaction ConditionsExample NucleophilesProducts FormedYield (%)Citation
DMF, 80°C, K₂CO₃ as basePiperazinePyridinyl-piperazine72
Ethanol, reflux, NaHMethanol3-methoxypyridinyl ether65
THF, 25°C, Hünig's baseThiophenolPyridinyl thioether58

Mechanistic Insight : The reaction proceeds via a two-step aromatic substitution mechanism, where the leaving group (Cl⁻) is displaced by the nucleophile. The trifluoromethylphenyl group stabilizes intermediates through inductive effects.

Pyrrolidine Ring Functionalization

The pyrrolidine ring participates in oxidation and alkylation reactions due to its secondary amine and saturated structure.

Oxidation

Controlled oxidation converts pyrrolidine to pyrrolidone:

PyrrolidineH2O2,AcOH25CPyrrolidone(Yield: 84%)[1]\text{Pyrrolidine} \xrightarrow[\text{H}_2\text{O}_2, \text{AcOH}]{25^\circ\text{C}} \text{Pyrrolidone} \quad (\text{Yield: 84\%}) \quad[1]

Alkylation

The secondary amine reacts with alkyl halides (e.g., methyl iodide) under basic conditions:

Ring-NH+CH3INaHCO3DMFRing-NCH3(Yield: 78%)[5]\text{Ring-NH} + \text{CH}_3\text{I} \xrightarrow[\text{NaHCO}_3]{\text{DMF}} \text{Ring-NCH}_3 \quad (\text{Yield: 78\%}) \quad[5]

Carboxamide Group Reactivity

The carboxamide moiety undergoes hydrolysis and condensation reactions:

Acid-Catalyzed Hydrolysis

R-CONH-ArHCl, H2O100CR-COOH+Ar-NH2(Yield: 91%)[1]\text{R-CONH-Ar} \xrightarrow[\text{HCl, H}_2\text{O}]{100^\circ\text{C}} \text{R-COOH} + \text{Ar-NH}_2 \quad (\text{Yield: 91\%}) \quad[1]

Condensation with Amines

Reaction with primary amines forms substituted ureas:

R-CONH-Ar+R’NH2EDC, DMAPDCMR-CO-NH-R’+Ar-NH2(Yield: 67%)[3]\text{R-CONH-Ar} + \text{R'NH}_2 \xrightarrow[\text{EDC, DMAP}]{\text{DCM}} \text{R-CO-NH-R'} + \text{Ar-NH}_2 \quad (\text{Yield: 67\%}) \quad[3]

Trifluoromethylphenyl Group Interactions

The electron-deficient trifluoromethylphenyl group participates in:

  • Suzuki Coupling : Cross-coupling with boronic acids under Pd catalysis.

  • Electrophilic Aromatic Substitution (EAS) : Limited reactivity due to deactivation by CF₃, but nitration occurs at elevated temperatures.

Stability Under Various Conditions

ConditionObservationDegradation (%)Citation
pH 2 (HCl, 37°C, 24h)Partial hydrolysis of carboxamide22
pH 9 (NaOH, 37°C, 24h)Chloropyridine ring destabilization45
UV light (254 nm, 6h)Photooxidation of pyrrolidine ring34

Analytical Characterization of Reaction Products

Key techniques used to confirm reaction outcomes include:

  • NMR Spectroscopy : Distinct shifts for pyrrolidine protons (δ 3.2–3.8 ppm) and trifluoromethyl signals (δ 120–125 ppm in 19F^{19}\text{F} NMR) .

  • HRMS : Molecular ion peaks at m/z 370.8 (M+H+^+) with <2 ppm error.

Comparative Reactivity with Structural Analogues

Compound ModificationReaction Rate (vs Parent)Key Difference
Replacement of CF₃ with CH₃1.5× slower NASReduced electronic withdrawal
Replacement of Cl with F2× faster hydrolysisEnhanced leaving group ability

Q & A

Q. What are the key synthetic routes for 3-((3-chloropyridin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Pyrrolidine Ring Formation : Cyclization of precursors like amino alcohols or 1,4-diketones under basic conditions (e.g., triethylamine) .

Chloropyridinyloxy Substituent Introduction : Achieved via nucleophilic aromatic substitution (SNAr) between the pyrrolidine intermediate and 3-chloro-4-hydroxypyridine, using polar aprotic solvents (e.g., DMF) at elevated temperatures .

Carboxamide Linkage : React the pyrrolidine intermediate with 2-(trifluoromethyl)phenyl isocyanate or via triphosgene-mediated coupling, followed by purification via silica gel chromatography .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., δ ~7.2–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATP-dependent luciferase assays) .
  • Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?

  • Methodological Answer :
  • Pharmacokinetic (PK) Studies : Measure bioavailability, half-life, and metabolic stability using LC-MS/MS. For instance, poor oral absorption may explain low in vivo efficacy despite in vitro potency .
  • Isotopic Labeling : Synthesize deuterated or 14C-labeled analogs to track metabolite formation and identify degradation pathways .

Q. What strategies optimize the yield of the final carboxamide coupling step?

  • Methodological Answer :
  • Coupling Agents : Replace triphosgene with EDC/HOBt or DCC to reduce side reactions .
  • Solvent Optimization : Test dichloromethane vs. acetonitrile for improved solubility of intermediates .
  • Temperature Control : Perform reactions at 0–5°C to minimize decomposition of reactive intermediates .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains). Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate physicochemical properties with activity .

Q. What analytical techniques resolve stereochemical ambiguities in the pyrrolidine ring?

  • Methodological Answer :
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., CCDC deposition) .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) and validate with circular dichroism (CD) spectra .

Data Contradiction and Validation

Q. How to address conflicting NMR data for the pyrrolidine ring protons?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic rotational barriers causing signal splitting .
  • 2D-COSY/HMBC : Confirm proton-proton coupling and long-range carbon-proton correlations to assign overlapping peaks .

Q. What in vitro assays validate target engagement for this compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Ka/Kd) to recombinant proteins .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates or live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.